molecular formula C20H17N3O B177799 (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one CAS No. 5806-43-9

(2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one

货号 B177799
CAS 编号: 5806-43-9
分子量: 315.4 g/mol
InChI 键: NWCHTIJYERZGEN-JEMXIIRRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one, also known as EIQA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. EIQA belongs to the class of quinazolinone derivatives and has been reported to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.

作用机制

The mechanism of action of (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one involves the modulation of various cellular pathways. In cancer cells, this compound induces apoptosis by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway. It also induces cell cycle arrest at the G2/M phase by downregulating cyclin B1 and upregulating p21 and p27. In addition, this compound inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9).
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to the inhibition of tumor growth. It also exhibits anti-inflammatory and antioxidant activities, which may contribute to its anticancer properties. In addition, this compound exhibits antimicrobial activity against a variety of pathogens, making it a potential candidate for the development of new antibiotics.

实验室实验的优点和局限性

One of the advantages of (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one is its broad-spectrum activity against cancer cells and pathogens. It also exhibits low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, further studies are needed to evaluate its safety and efficacy in vivo.

未来方向

There are several future directions for the research on (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one. One of the areas of interest is the development of novel derivatives with improved pharmacokinetic properties. Another area of research is the evaluation of its activity against other types of cancer and pathogens. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide valuable insights into its therapeutic potential. Overall, the research on this compound holds great promise for the development of new drugs for the treatment of cancer and infectious diseases.

合成方法

Several synthetic routes have been reported for the preparation of (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one. One of the most common methods involves the condensation reaction between 2-(2-bromoethyl)indole-3-carboxaldehyde and ethyl 2-aminoacetate in the presence of potassium carbonate. The resulting intermediate is then subjected to cyclization with 4-hydroxyquinazoline in the presence of acetic acid to afford this compound. Other methods involve the use of different starting materials and catalysts, but the overall strategy remains the same.

科学研究应用

(2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the field of cancer treatment. Several studies have shown that this compound exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. The mechanism of action of this compound involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
In addition to its anticancer activity, this compound has also been shown to possess antimicrobial properties. It exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. This compound also exhibits antifungal activity against Candida albicans.

属性

CAS 编号

5806-43-9

分子式

C20H17N3O

分子量

315.4 g/mol

IUPAC 名称

3-ethyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4-one

InChI

InChI=1S/C20H17N3O/c1-2-23-19(22-18-10-6-4-8-16(18)20(23)24)12-11-14-13-21-17-9-5-3-7-15(14)17/h3-13,21H,2H2,1H3/b12-11+

InChI 键

NWCHTIJYERZGEN-JEMXIIRRSA-N

手性 SMILES

CCN1/C(=C\C=C2C=NC3=CC=CC=C32)/NC4=CC=CC=C4C1=O

SMILES

CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CNC4=CC=CC=C43

规范 SMILES

CCN1C(=CC=C2C=NC3=CC=CC=C32)NC4=CC=CC=C4C1=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。